ETHYL 4-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Overview
Description
Ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile and a suitable catalyst, such as nickel.
Thioacetylation: The imidazole derivative is then subjected to thioacetylation using thioacetic acid or a thioacetyl chloride derivative under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imidazole ring or the ester group, leading to various reduced derivatives.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and alcohols.
Substitution: Halogenated benzoate esters.
Scientific Research Applications
Ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving imidazole derivatives.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(5-BUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
Ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate is unique due to its combination of an imidazole ring, a thioacetyl group, and a benzoate ester, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-4-6-7-16-13(3)20-19(22-16)26-12-17(23)21-15-10-8-14(9-11-15)18(24)25-5-2/h8-11H,4-7,12H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIIZNQVAGJFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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